2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride
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Overview
Description
2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3. It is a derivative of pyrimidine and piperidine, which are both significant in medicinal chemistry due to their biological activities . This compound is often used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often include hydrogenation using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Cobalt-Catalyzed Reactions: Used for cross-coupling with aryl halides.
Palladium-Catalyzed Reactions: Often employed in Suzuki-Miyaura coupling reactions due to their mild conditions and high efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield substituted pyrimidines .
Scientific Research Applications
2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Shares the pyrimidine core but lacks the piperidine moiety.
Piperidine Derivatives: Various piperidine derivatives have been synthesized and studied for their biological activities.
Uniqueness
2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is unique due to its combined pyrimidine and piperidine structures, which confer specific chemical and biological properties. This combination makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-piperidin-4-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLSMOKALOVMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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